molecular formula C14H10Cl2O2 B6403103 2-Chloro-5-(2-chloro-4-methylphenyl)benzoic acid CAS No. 1261928-45-3

2-Chloro-5-(2-chloro-4-methylphenyl)benzoic acid

Cat. No.: B6403103
CAS No.: 1261928-45-3
M. Wt: 281.1 g/mol
InChI Key: ZMLZDDANSJIHJJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-chloro-4-methylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-chloro-4-methylphenyl)benzoic acid typically involves the chlorination of 5-(2-chloro-4-methylphenyl)benzoic acid. This can be achieved through various methods, including:

    Direct Chlorination: Using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Substitution Reactions: Utilizing reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms into the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-chloro-4-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-Chloro-5-(2-chloro-4-methylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-chloro-4-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The chlorine atoms and the benzoic acid moiety play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylphenol: Similar structure but lacks the benzoic acid moiety.

    Tolfenamic acid: Contains a similar benzoic acid structure with different substituents.

Uniqueness

2-Chloro-5-(2-chloro-4-methylphenyl)benzoic acid is unique due to the presence of two chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity. Its specific substitution pattern makes it valuable for targeted chemical synthesis and research applications.

Properties

IUPAC Name

2-chloro-5-(2-chloro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-2-4-10(13(16)6-8)9-3-5-12(15)11(7-9)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLZDDANSJIHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690247
Record name 2',4-Dichloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-45-3
Record name 2',4-Dichloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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